

Methyl 4-hydroxyphenylacetate chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-hydroxyphenylacetate

Cat. No.: B046666

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An In-depth Technical Guide to Methyl 4-hydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-hydroxyphenylacetate**, a key aromatic ester. It details the compound's chemical identity, physicochemical properties, a verified experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Chemical Identity

Methyl 4-hydroxyphenylacetate is a methyl ester of 4-hydroxyphenylacetic acid. It is classified as a member of the phenol family and is a naturally occurring compound that has been isolated from fungi such as *Penicillium chrysogenum*.^[1]

- Chemical Name: Methyl 2-(4-hydroxyphenyl)acetate^[2]
- CAS Number: 14199-15-6^{[1][2][3][4]}
- Synonyms: Methyl (p-hydroxyphenyl)acetate, 4-Hydroxyphenylacetic acid methyl ester^[5]

The fundamental structure consists of a phenyl ring substituted with a hydroxyl group at the para (4) position and an acetic acid methyl ester group at the first position.

Chemical Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of **Methyl 4-hydroxyphenylacetate**, compiled from various sources for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₃	[2] [4] [6]
Molecular Weight	166.17 g/mol	[2] [3]
Melting Point	55-58 °C	[1] [3]
Boiling Point	162-163 °C (at 5 mmHg)	[7]
279.2 ± 20.0 °C (at 760 mmHg)	[3]	
Density	1.4 ± 0.1 g/cm ³	[3]
Flash Point	126.8 ± 16.0 °C	[3]
Appearance	White to pale yellow crystals	[1]
SMILES	<chem>COC(=O)CC1=CC=C(O)C=C1</chem>	[2] [3]
InChI Key	XGDZEDRBLVIUMX-UHFFFAOYSA-N	[2] [3]

Experimental Protocol: Synthesis via Fischer Esterification

The following protocol details a common and effective method for the synthesis of **Methyl 4-hydroxyphenylacetate** through the Fischer-Speier esterification of 4-hydroxyphenylacetic acid.[\[4\]](#) This reaction utilizes an excess of methanol as both a reactant and a solvent, with concentrated sulfuric acid acting as a catalyst to drive the formation of the ester.[\[2\]](#)

Materials and Reagents:

- 4-hydroxyphenylacetic acid (15 g, 0.1 mole)
- Methanol (500 mL)
- Concentrated Sulfuric Acid (2 mL)
- 3A Molecular Sieves
- Toluene (100 mL)
- Water (3 x 100 mL for extraction)
- Magnesium Sulfate (for drying)
- Activated Charcoal

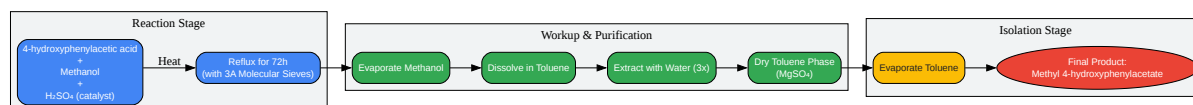
Procedure:

- **Reaction Setup:** A solution of 15 g (0.1 mole) of 4-hydroxyphenylacetic acid in 500 mL of methanol is prepared. To this solution, 2 mL of concentrated sulfuric acid is carefully added.
[\[2\]](#)
- **Dehydration:** The solution is placed in a Soxhlet extractor that has been charged with 3A molecular sieves. This setup is crucial for removing the water generated during the esterification, which shifts the reaction equilibrium towards the product.
[\[2\]](#)
- **Reflux:** The reaction mixture is heated to reflux and maintained for 72 hours. The molecular sieves should be exchanged with a fresh batch at 24-hour intervals to ensure continuous water removal.
[\[2\]](#)
- **Solvent Removal:** After the reflux period, the reaction medium is concentrated by evaporating the methanol, resulting in an oil.
[\[2\]](#)
- **Workup and Extraction:** The residual oil is dissolved in 100 mL of toluene. This organic solution is then transferred to a separatory funnel and extracted three times with 100 mL portions of water to remove any remaining acid and water-soluble impurities.
[\[2\]](#)

- **Drying and Purification:** The toluene phase is collected and dried over anhydrous magnesium sulfate. It is then treated with activated charcoal to remove colored impurities.[2]
- **Isolation of Product:** The magnesium sulfate and charcoal are removed by filtration. The toluene is then evaporated from the filtrate to yield the final product, **Methyl 4-hydroxyphenylacetate**, as a yellow oil. The reported yield for this protocol is approximately 80% (13 g).[2]

Visualized Workflow: Synthesis of Methyl 4-hydroxyphenylacetate

The following diagram illustrates the logical workflow for the synthesis of **Methyl 4-hydroxyphenylacetate** as described in the experimental protocol.



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Caption: Workflow for the synthesis of **Methyl 4-hydroxyphenylacetate**.

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- To cite this document: BenchChem. [Methyl 4-hydroxyphenylacetate chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046666#methyl-4-hydroxyphenylacetate-chemical-structure-and-cas-number]

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